tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate
Overview
Description
tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate is a chemical compound known for its unique structure and reactivity. It is often used in various chemical and biological applications due to its stability and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic ketone. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe for investigating biochemical pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for developing drugs targeting specific enzymes or receptors .
Industry
Industrially, this compound is used in the production of polymers and other materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octan-2-yl]carbamate
- tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of the tert-butyl carbamate group. This combination imparts distinct reactivity and stability, making it valuable for various applications .
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.2]octanyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-6-9-5-4-8(10)7-11(9)15/h8-10H,4-7H2,1-3H3,(H,14,16)/t8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLFGDVZMUEZKT-OPRDCNLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CC[C@@H]1CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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